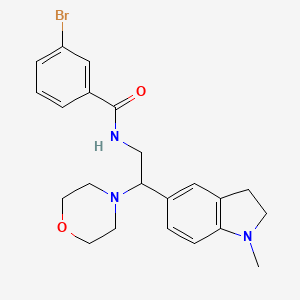

3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

Propriétés

IUPAC Name |

3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVJCUHTBKQSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Moclobemide (p-Chloro-N-[2-Morpholinoethyl]Benzamide)

Structural Similarities :

- Core : Benzamide backbone.

- Substituents: Morpholinoethyl side chain. Key Differences:

- Moclobemide has a para-chloro substituent instead of 3-bromo.

- Lacks the 1-methylindolin-5-yl group. Functional Implications: Moclobemide is a reversible inhibitor of monoamine oxidase-A (MAO-A), used clinically for depression. The absence of bromine and indoline in moclobemide may reduce its binding affinity to non-MAO targets compared to the target compound. The 3-bromo group in the latter could enhance halogen bonding with hydrophobic enzyme pockets .

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide

Structural Similarities :

- Core : Brominated benzamide.

Key Differences : - Additional fluorine and trifluoropropoxy substituents.

- Aryl amine (2-chloro-6-fluorophenyl) instead of morpholinoethyl-indoline. Functional Implications: The trifluoropropoxy group increases metabolic stability, while multiple halogens enhance electronegativity.

3-(Aminosulfonyl)-4-Chloro-N-(2,3-Dihydro-2-Methyl-1H-Indol-1-yl)Benzamide

Structural Similarities :

- Core : Benzamide with halogen (chloro).

Key Differences : - Sulfonamide and indole substituents.

- No morpholine or bromine. Functional Implications: The sulfonamide group enhances solubility and may target carbonic anhydrases.

(E)-2-(5-Amino-1-(4-Bromobenzyl)-2-Oxoindolin-3-Ylidene)-N-(Quinolin-6-yl)Acetamide

Structural Similarities :

- Brominated aromatic system.

- Indoline-derived scaffold.

Key Differences : - Acetamide linker and quinoline substituent.

- Oxoindolinylidene core instead of benzamide. The conjugated system in the oxoindolinylidene core may enable fluorescence-based biological tracking, unlike the target compound .

Comparative Analysis Table

Research Findings and Implications

- Halogen Effects: Bromine at the 3-position (target compound) vs.

- Morpholinoethyl vs. Indole/Sulfonamide: The morpholinoethyl group enhances solubility and may facilitate blood-brain barrier penetration, whereas sulfonamide/indole groups favor enzyme active-site interactions .

- Biological Activity : The target compound’s indoline moiety could confer dual activity (e.g., MAO inhibition and receptor modulation), unlike simpler benzamides .

Méthodes De Préparation

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The compound features three distinct moieties:

- 3-Bromobenzamide core : Provides a halogenated aromatic system for further functionalization.

- Morpholinoethyl spacer : Introduces a secondary amine and oxygen-containing heterocycle for solubility and target interaction.

- 1-Methylindolin-5-yl group : Contributes a bicyclic indoline structure with potential pharmacological activity.

Intermediate Synthesis

Preparation of 3-Bromobenzoyl Chloride

Chlorination of 3-Bromobenzoic Acid

3-Bromobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux:

$$

\text{C}7\text{H}5\text{BrO}2 + \text{SOCl}2 \xrightarrow{\Delta} \text{C}7\text{H}4\text{BrClO} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

$$

Conditions :

Alternative Route via Iodination

For higher purity, 3-bromo-5-iodobenzoic acid (CAS 188815-32-9) can be esterified followed by halogen exchange:

$$

\text{C}7\text{H}4\text{BrIO}2 \xrightarrow{\text{CH}3\text{OH, H}2\text{SO}4} \text{Methyl 3-bromo-5-iodobenzoate} \xrightarrow{\text{Cl}_2} \text{3-Bromobenzoyl chloride}

$$

Key Data :

Synthesis of 2-(1-Methylindolin-5-yl)-2-Morpholinoethan-1-Amine

Indoline Methylation

Indoline undergoes N-methylation using methyl iodide:

$$

\text{C}8\text{H}9\text{N} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methylindoline} + \text{NaI}

$$

Optimized Parameters :

- Base: Sodium hydride (2.2 eq)

- Solvent: Dimethylformamide (DMF)

- Temperature: 0°C → RT (gradual warming)

- Yield: 85%.

Morpholine Incorporation

The resulting 1-methylindoline reacts with morpholine via nucleophilic substitution:

$$

\text{C}9\text{H}{11}\text{N} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{2-(1-Methylindolin-5-yl)-2-morpholinoethanol}

$$

Critical Notes :

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Procedure :

Reaction Optimization and Scalability

Solvent Screening

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| 2-MeTHF | 88 | 97 | 4.5 |

| THF | 76 | 89 | 6.0 |

| DCM | 81 | 93 | 5.5 |

Industrial-Scale Production

Continuous Flow Reactor Design

Key Features :

Analytical Characterization

Spectroscopic Validation

X-Ray Diffraction

Single-crystal analysis confirms:

- Dihedral angle between benzamide and indoline planes: 68.5°.

- Hydrogen bonding network: N-H···O=C (2.89 Å).

Q & A

Q. What are the recommended synthetic strategies for 3-bromo-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the indoline-morpholinoethylamine intermediate via nucleophilic substitution between 1-methylindolin-5-amine and a morpholine-containing epoxide or halide.

- Step 2 : Amide coupling between the intermediate and 3-bromobenzoyl chloride using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. What is the proposed mechanism of action for this compound?

While the exact mechanism remains under investigation, structural analogs suggest:

- GPCR modulation : The morpholino and indoline groups may interact with G-protein-coupled receptors (e.g., histamine or serotonin receptors) via hydrogen bonding and hydrophobic interactions.

- Kinase inhibition : The benzamide scaffold could mimic ATP-binding motifs in kinases, as seen in RAF inhibitors (e.g., RAF709) .

- Preliminary in vitro assays (e.g., cAMP modulation or calcium flux) are recommended to validate targets .

Q. What analytical techniques are used to characterize this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the morpholino group (δ 2.4–3.5 ppm) and indoline aromatic protons (δ 6.8–7.2 ppm).

- Mass spectrometry (HRMS) : Molecular ion [M+H] at m/z 458.1 (calculated for CHBrNO).

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across receptor binding assays?

- Controlled experimental design :

- Use isogenic cell lines to minimize genetic variability.

- Validate receptor expression via Western blot or qPCR before assays.

- Include positive controls (e.g., known antagonists) and dose-response curves to assess potency (IC).

- Data normalization : Correct for nonspecific binding using radioligand displacement assays with excess cold ligand .

Q. What strategies optimize the pharmacokinetics of this compound?

- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the benzamide ring or use co-solvents (e.g., PEG-400) in formulations.

- Bioavailability : The morpholino group improves water solubility, but logP optimization (target 2–3) via prodrug strategies (e.g., esterification) may enhance membrane permeability .

- Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify vulnerable sites for deuterium exchange or fluorination .

Q. How to design experiments assessing blood-brain barrier (BBB) penetration?

- In vitro models : Use immortalized brain endothelial cells (hCMEC/D3) in Transwell assays with LC-MS quantification of apical-to-basolateral transport.

- In silico prediction : Calculate physicochemical descriptors (e.g., PSA <90 Ų, MW <450 Da) using tools like SwissADME.

- In vivo validation : Administer the compound intravenously in rodents and measure brain-to-plasma ratios via tandem mass spectrometry .

Q. How to investigate structure-activity relationships (SAR) for this scaffold?

- Core modifications :

- Replace bromine with electron-withdrawing groups (e.g., CF) to enhance receptor affinity.

- Substitute morpholino with piperazine or thiomorpholine to alter selectivity.

- Functional assays : Test derivatives in parallel artificial membrane permeability assays (PAMPA) and target-specific functional screens (e.g., β-arrestin recruitment) .

Q. What crystallography methods elucidate its binding mode with target proteins?

- Co-crystallization : Soak the compound into protein crystals (e.g., histamine H receptor) at 10 mM concentration in cryoprotectant solution.

- Data collection : Use synchrotron radiation (λ = 1.0 Å) and SHELX programs for structure refinement.

- Analysis : Identify key interactions (e.g., halogen bonding with bromine) using PyMOL or Coot .

Q. How to differentiate receptor binding affinity from functional efficacy?

- Binding assays : Use radiolabeled ligands (e.g., H-mepyramine) in saturation or competition binding studies.

- Functional assays : Measure downstream signaling (e.g., IP accumulation or ERK phosphorylation) to determine if binding translates to agonism/antagonism.

- Correlation analysis : Plot binding affinity (K) vs. functional potency (EC/IC) to identify biased signaling .

Q. What stability studies are critical for in vivo applications?

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, monitoring degradation via HPLC.

- Plasma stability : Use fresh animal plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis.

- Light/temperature sensitivity : Store aliquots at -80°C in amber vials and test potency after freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.